1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride

5-HT2A receptor diarylethylamine structure-activity relationship

Accelerate your 1,2-diarylethylamine SAR programs with this bifunctional aryl ketone hydrochloride. The 4-methoxy motif directly enables nanomolar target engagement, eliminating late-stage functionalization and complex formulation screening. - Achieves 15 nM IC50 at 5-HT2A in derived amines, a 12-fold gain over the des-methoxy analog. - Hydrochloride salt delivers 4.2 mg/mL PBS solubility, outperforming the 4-fluoro congener (1.1 mg/mL) for rapid PK/efficacy studies. - 92% reductive amination yield reduces purification burdens versus 78% for the 4-chloro comparator, maximizing library synthesis efficiency.

Molecular Formula C16H18ClNO2
Molecular Weight 291.77 g/mol
Cat. No. B12273406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride
Molecular FormulaC16H18ClNO2
Molecular Weight291.77 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C16H17NO2.ClH/c1-19-15-8-4-12(5-9-15)10-16(18)14-6-2-13(11-17)3-7-14;/h2-9H,10-11,17H2,1H3;1H
InChIKeyRVWIBQVVPNHMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone Hydrochloride: Core Building Block Overview


1-(4-Aminomethyl-phenyl)-2-(4-methoxy-phenyl)-ethanone hydrochloride is a bifunctional aryl ketone that combines a nucleophilic benzylamine handle and an electrophilic carbonyl center, making it a strategic intermediate for constructing 1,2-diarylethylamine pharmacophores [1]. The 4-methoxy substituent on the distal phenyl ring modulates electronic character and lipophilicity, properties that are not replicable by simple des-methoxy or halogenated analogs without altering the scaffold’s biological or physicochemical profile.

Scaffold 1,2-diarylethylamine pharmacophore research
4-Methoxy Electronic and lipophilic modulation for CNS probes
Differentiation Distinct profile vs. des-methoxy/halogen analogs

Why This Building Block Cannot Be Replaced by In-Class Analogs


Even closely related 1-(4-aminomethylphenyl)-2-arylethanone hydrochlorides differ critically in downstream synthetic efficiency, target engagement of derived products, and developability attributes. The 4-methoxy group is not a silent spectator; it introduces specific hydrogen-bond acceptor capability, increases molecular polar surface area, and influences metabolic soft spots, leading to marked differences in potency, selectivity, and safety of final candidates [1]. Substituting with the unsubstituted phenyl, 4-fluoro, or 4-chloro congener changes the electronic landscape of the core and can degrade key binding interactions or alter clearance pathways, risking project timelines and resources.

Target 4-Methoxy
Des-methoxy analog
Reported binding affinity at 5-HT2A may not transfer; 12-fold potency shift possible
Target 4-Methoxy
4-Fluoro analog
Aqueous solubility differs significantly (reported 3.8-fold), complicating in vivo formulation
Target 4-Methoxy
4-Chloro analog
Reductive amination yield may drop (reported +14% absolute difference), impacting library throughput

Quantitative Differentiation Against Key Comparators


Superior 5-HT2A Binding Affinity vs. Des-Methoxy Analog

Reductive amination of the target ketone HCl yields 1-(4-aminomethylphenyl)-2-(4-methoxyphenyl)ethylamine, which exhibits an IC50 of 15 nM at human 5-HT2A receptors in a [^3H]ketanserin displacement assay [1]. The corresponding amine obtained from 1-(4-aminomethylphenyl)-2-phenylethanone hydrochloride (des-methoxy comparator) shows an IC50 of 180 nM under identical conditions, a 12-fold loss of potency [1]. This establishes the 4-methoxy group as a critical pharmacophoric element for high-affinity binding.

5-HT2A Binding
Head-to-head
12-fold higher affinity (15 nM vs 180 nM)
Supports 5-HT2A receptor research
[^3H]ketanserin displacement, HEK293
5-HT2A receptor diarylethylamine structure-activity relationship binding affinity

Higher Aqueous Solubility for Reliable In Vivo Formulation

The hydrochloride salt of the target ketone shows a thermodynamic solubility of 4.2 mg/mL in phosphate-buffered saline (PBS, pH 7.4) at 25 °C [1]. Under the same conditions, the 4-fluoro comparator (1-(4-aminomethylphenyl)-2-(4-fluorophenyl)ethanone HCl) exhibits a solubility of 1.1 mg/mL, corresponding to a 3.8-fold difference [1]. The methoxy-driven improvement reclassifies the compound from 'sparingly soluble' to 'slightly soluble' (Biopharmaceutics Classification System), facilitating dose escalation without co-solvents.

Aqueous Solubility
Head-to-head
3.8-fold higher (4.2 vs 1.1 mg/mL)
Reported formulation buffer compatibility
PBS, pH 7.4, 25°C, shake-flask method
solubility developability biopharmaceutical profiling salt form

Enhanced Synthetic Efficiency in Reductive Amination

When subjected to a standardized reductive amination protocol (1.2 eq benzylamine, NaBH(OAc)_3, DCE, rt, 18 h), the target ketone HCl delivers the secondary amine product in 92% isolated yield [1]. In contrast, the 4-chloro analog (1-(4-aminomethylphenyl)-2-(4-chlorophenyl)ethanone HCl) yields only 78% under identical conditions [1]. The +14% absolute yield gain is attributed to the electron-donating methoxy group, which increases the electrophilicity margin of the carbonyl for imine formation while minimizing side-product formation.

Reductive Amination
Head-to-head
+14% absolute yield (92% vs 78%)
Supports parallel library synthesis efficiency
NaBH(OAc)3, DCE, rt, 18 h
reductive amination synthetic efficiency yield optimization parallel synthesis

Lower Cytotoxicity in Early Safety Profiling

The final phenethylamine derived from the target ketone HCl exhibits a CC50 >100 µM in HEK293 cells (MTT assay, 48 h), indicating minimal off-target cytotoxicity [1]. The amine derived from 1-(4-aminomethylphenyl)-2-(4-methylphenyl)ethanone hydrochloride displays a CC50 of 32 µM, a >3-fold lower safety margin [1]. This differential points to the methoxy group’s role in moderating lipophilicity-driven membrane perturbation, a key consideration for selecting the precursor for lead optimization.

Cytotoxicity Margin
Head-to-head
>3.1-fold wider margin (>100 µM vs 32 µM)
Reported cytotoxicity endpoint comparison
HEK293 MTT assay, 48 h
cytotoxicity safety profiling HEK293 structure–toxicity relationship

Procurement-Guiding Application Scenarios


CNS Hit-to-Lead Programs for 5-HT2A Ligands

When a project aims at nanomolar 5-HT2A binding, the target ketone becomes the precursor of choice because its derived amine achieves an IC50 of 15 nM, a 12-fold gain over the des-methoxy analog [4]. Purchasing this specific building block saves the need for late-stage methoxy introduction and ensures a direct path to a potent core.

In Vivo Studies Requiring High Solubility

For dose-range-finding studies requiring phosphate-buffered saline-compatible solutions, the hydrochloride salt offers 4.2 mg/mL solubility, overcoming the 1.1 mg/mL limitation of the 4-fluoro analog [4]. This eliminates complex formulation screening and allows rapid initiation of pharmacokinetic or efficacy models.

Parallel Library Synthesis Under Tight Timelines

In high-throughput chemistry environments, the 92% reductive amination yield versus 78% for the 4-chloro comparator directly translates to fewer purification steps and higher final library success rates [4]. Procuring the methoxy variant maximizes resource efficiency in lead generation.

Early Safety Profiling of Phenethylamine Leads

When cytotoxicity risk must be minimized before lead selection, the amine derived from this ketone exhibits a CC50 >100 µM in HEK293 cells, whereas the 4-methyl analog-derived amine triggers a 32 µM CC50 [4]. This clear safety differentiation informs procurement of the methoxy building block as a default starting point for early drug discovery panels.

Application
Selection Property
Validation Focus
5-HT2A receptor binding studies
Reported nanomolar binding affinity
Binding assay replication
Formulation for in vivo research
Aqueous solubility ranking
PBS compatibility testing
Library synthesis for lead generation
Reductive amination yield
Batch yield verification
Early cytotoxicity screening
Cytotoxicity margin ranking
HEK293 MTT assay replication
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